molecular formula C7H6ClN3O B1455560 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 89660-20-8

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1455560
CAS RN: 89660-20-8
M. Wt: 183.59 g/mol
InChI Key: UZWLAZJZNOJQAJ-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound with the CAS Number: 52090-89-8 . It is a derivative of imidazopyridine, a class of compounds known for their biological activity .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves the use of chiral substituents at the nitrogen atom. These compounds can be converted to corresponding condensed structures fused with a piperazine ring . The selectivity of cyclization of compounds was found to be markedly governed by the solvent used in the reaction .


Molecular Structure Analysis

The molecular weight of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is 153.57 .


Chemical Reactions Analysis

Imidazopyridine and benzimidazole derivatives have been prepared with chiral substituents at the nitrogen atom and have been converted to the corresponding condensed structures fused with a piperazine ring . The cyclization of compounds was found to be affected by both the solvent and the substituent at the nitrogen atom .

Mechanism of Action

While the specific mechanism of action for 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is not mentioned in the search results, imidazopyridines are known for their biological activity .

properties

IUPAC Name

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLAZJZNOJQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717213
Record name 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

89660-20-8
Record name 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-N2-methylpyridine-2,3-diamine (1-2, 35 g, 222 mmol) and 1,1′-carbonyldiimidazole (63 g, 389 mmol) were added to a round bottom flask and suspended in DMF (150 mL). The solution was heated to 80° C. in an oil bath overnight. The reaction was then suspended in ethyl acetate and sodium bicarbonate. The suspension was washed with sodium bicarbonate, brine(×5), dried over sodium sulfate, filtered, and concentrated to produce 5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-3) as a white solid. HRMS (M+H)+: observed=184.0279, calculated=184.0272.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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